3-(Methylthio)-2-(trifluoromethyl)phenol
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Overview
Description
3-(Methylthio)-2-(trifluoromethyl)phenol is an organic compound characterized by the presence of a trifluoromethyl group and a methylthio group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of strong bases and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of 3-(Methylthio)-2-(trifluoromethyl)phenol may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality. The choice of reagents and reaction conditions is critical to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Methylthio)-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups in place of the methylthio group .
Scientific Research Applications
3-(Methylthio)-2-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Methylthio)-2-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methylthio group can participate in various chemical interactions. These properties contribute to the compound’s biological activity and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenol: Lacks the methylthio group, resulting in different chemical and biological properties.
2-(Trifluoromethyl)phenol: The position of the trifluoromethyl group affects the compound’s reactivity and interactions.
3-(Methylthio)phenol: Lacks the trifluoromethyl group, leading to different chemical behavior and applications.
Uniqueness
3-(Methylthio)-2-(trifluoromethyl)phenol is unique due to the combination of the trifluoromethyl and methylthio groups on the phenol ring. This combination imparts distinct chemical properties, such as enhanced lipophilicity and metabolic stability, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H7F3OS |
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Molecular Weight |
208.20 g/mol |
IUPAC Name |
3-methylsulfanyl-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H7F3OS/c1-13-6-4-2-3-5(12)7(6)8(9,10)11/h2-4,12H,1H3 |
InChI Key |
BEFKLYAHJNCMGA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1C(F)(F)F)O |
Origin of Product |
United States |
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